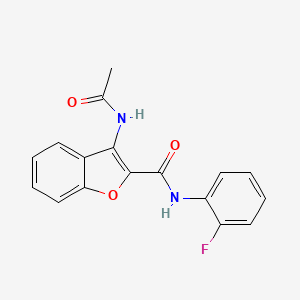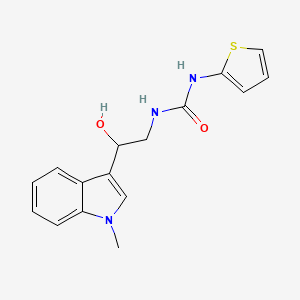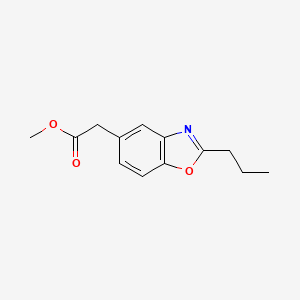
Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a chemical compound with the CAS Number: 257632-57-8 . It has a molecular weight of 233.27 and its molecular formula is C13H15NO3 . The compound is typically in a liquid form or a low melting solid .
Molecular Structure Analysis
The Inchi Code for “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is 1S/C13H15NO3/c1-3-4-12-14-10-7-9 (8-13 (15)16-2)5-6-11 (10)17-12/h5-7H,3-4,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a liquid or low melting solid .Aplicaciones Científicas De Investigación
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a chemical compound with the CAS Number: 257632-57-8 and a molecular weight of 233.27 . It is a liquid or low melting solid . The compound is used in scientific research, but specific applications are not well-documented in the literature .
It’s important to note that research in the field of chemistry often involves the synthesis and study of new compounds for potential applications in various fields. These could include medicine, materials science, environmental science, and many others. The specific applications of a compound can depend on its physical and chemical properties, such as its reactivity, stability, and interactions with other substances.
Antimicrobial Activity
In the field of Pharmaceutical Sciences , compounds similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” have been synthesized and tested for their antimicrobial activity . The structures of these compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes . They were screened for their antimicrobial activity against various microorganisms .
Organic Synthesis
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” could potentially be used as a catalyst or ligand in Organic Synthesis . It can facilitate the progress of various chemical reactions. In addition, it can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Anticancer Activity
In the field of Cancer Research , some compounds similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” have shown promising results in inhibiting the growth of lung, breast, and colon cancer cells . The compound showed almost equal % of inhibition to the growth of these cancer cells .
Natural Source and Bioactivity
Benzofuran compounds, which are structurally similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate”, are ubiquitous in nature . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
Antiviral Activity
Some benzofuran derivatives have shown potential as antiviral drugs . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . A compound similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-12-14-10-7-9(8-13(15)16-2)5-6-11(10)17-12/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPPBLJHJLURFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
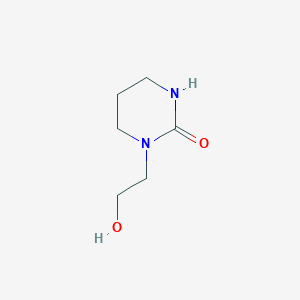
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)
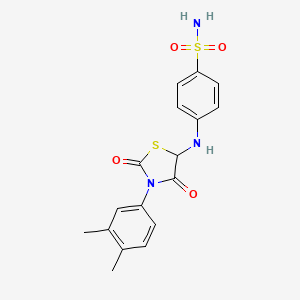
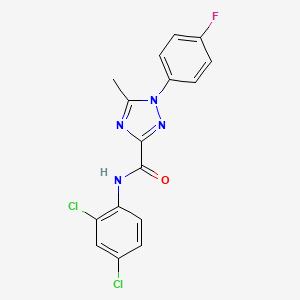
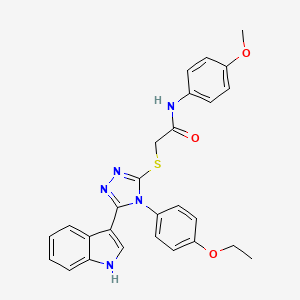
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
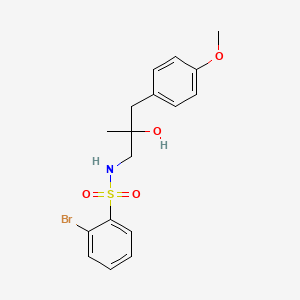
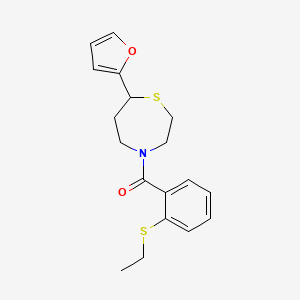
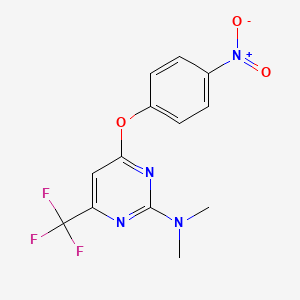
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)
![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)
